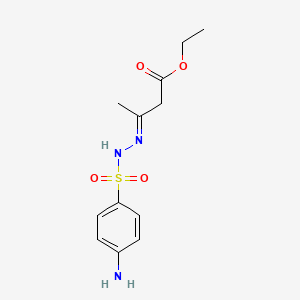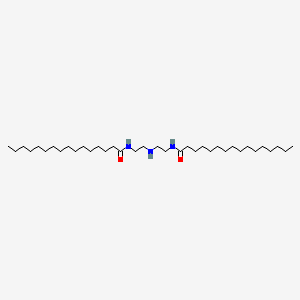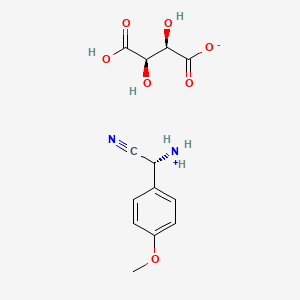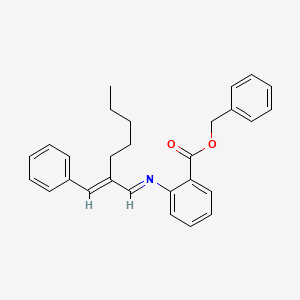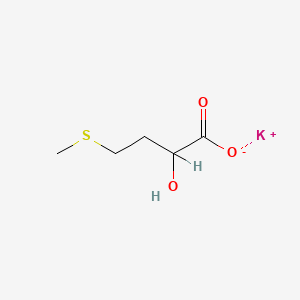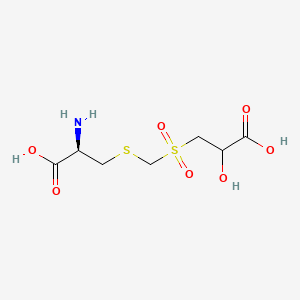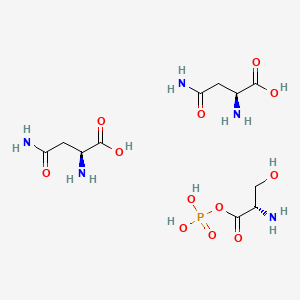
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is an organic compound that features a complex structure with an indene core, an iodo substituent, and a methylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Iodo Group: The iodo substituent is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Methylaniline Group: The final step involves the coupling of the methylaniline group to the indene core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl sulfoxide
- 4-(1H-Inden-1-ylidenemethyl)phenyl methyl ether
Uniqueness
4-(1H-Inden-1-ylidenemethyl)-2-iodo-N-methylaniline is unique due to the presence of the iodo substituent, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodo group or have different substituents.
Eigenschaften
CAS-Nummer |
28164-42-3 |
|---|---|
Molekularformel |
C17H14IN |
Molekulargewicht |
359.20 g/mol |
IUPAC-Name |
4-[(E)-inden-1-ylidenemethyl]-2-iodo-N-methylaniline |
InChI |
InChI=1S/C17H14IN/c1-19-17-9-6-12(11-16(17)18)10-14-8-7-13-4-2-3-5-15(13)14/h2-11,19H,1H3/b14-10+ |
InChI-Schlüssel |
UZLGNKBARLETHY-GXDHUFHOSA-N |
Isomerische SMILES |
CNC1=C(C=C(C=C1)/C=C/2\C=CC3=CC=CC=C32)I |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C=C2C=CC3=CC=CC=C32)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


